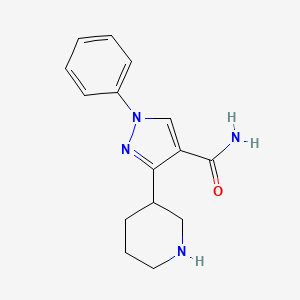

1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-3,6-7,10-11,17H,4-5,8-9H2,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFERNANCMBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-25-8 | |

| Record name | 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyclization Approach via Hydrazine and Pyrazole Formation

Overview:

This method involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with suitable β-ketoesters or diketones, followed by subsequent substitution reactions to introduce phenyl and piperidin-3-yl groups.

Preparation of β-ketoester intermediates:

Substituted acetophenones are reacted with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (0°C to room temperature), yielding ethyl 2,4-dioxo-4-arylbutanoates.Formation of pyrazole core:

These esters are reacted with phenylhydrazine in ethanol, leading to the formation of pyrazole-3-carboxylates via condensation and cyclization. The pyrazole derivatives are then reduced with lithium aluminum hydride (LiAlH4) to produce corresponding methanols, which are oxidized to aldehydes using oxidizing agents like IBX.Introduction of phenyl and piperidin-3-yl groups:

The aldehyde intermediates undergo nucleophilic substitution or cyclocondensation reactions with suitable amines or piperidine derivatives, followed by deprotection and functional group modifications to afford the target compound.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of pyrazole-3-carboxylates | Phenylhydrazine, ethanol | Reflux | 65-80% | Characterized by IR, NMR, MS |

| Reduction to methanols | LiAlH4, THF | 0°C to room temp | Variable | Conversion of esters to alcohols |

| Oxidation to aldehydes | IBX, DMSO | Room temperature | Variable | Key for subsequent substitution |

Multi-step Synthesis via Intermediate Derivatives and Cyclization

Overview:

A more refined method involves the synthesis of intermediate piperazine derivatives, which are cyclized to form the pyrazole ring, followed by coupling with phenyl groups.

Preparation of piperazine derivatives:

Starting from commercially available piperazine, selective functionalization introduces the 3-yl substituent using alkylation or acylation reactions.Cyclization to pyrazole:

The piperazine derivative is cyclized using reagents such as Lawesson's reagent or phosphorus oxychloride (POCl3) to form the pyrazole ring. This approach can improve purity and yield compared to traditional cyclization methods.Coupling with phenyl groups:

The pyrazole core is then coupled with phenyl groups via Suzuki or Buchwald-Hartwig cross-coupling reactions, often using palladium catalysts, to install the phenyl substituents at the desired positions.Final amide formation:

The carboxamide group is introduced via amidation of the pyrazole-4-carboxylic acid or its derivatives, using coupling reagents such as EDCI or HATU.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization of piperazine derivatives | Lawesson's reagent / POCl3 | Reflux | 70-85% | Enhanced purity, shorter reaction times |

| Cross-coupling | Pd catalysts, phenylboronic acid | Reflux, inert atmosphere | 65-78% | High selectivity |

| Amidation | EDCI/HATU, DMF | Room temp | 60-75% | Efficient coupling |

Summary of Preparation Methods with Data Table

| Method | Key Reagents | Main Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazine-based cyclization | Hydrazine derivatives, diethyl oxalate, phenylhydrazine | Reflux, low temperature | Straightforward, versatile | Longer purification, moderate yields |

| Intermediate cyclization with Lawesson's reagent | Piperazine derivatives, Lawesson's reagent | Reflux, inert atmosphere | Higher purity, shorter steps | Reagent cost, handling precautions |

| Cross-coupling approach | Palladium catalysts, phenylboronic acid | Reflux, inert atmosphere | High selectivity, broad substrate scope | Catalyst cost, need for inert conditions |

Chemical Reactions Analysis

1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has been investigated for its potential as a pharmacological agent. Research indicates that it may act on specific receptors or enzymes, which can lead to therapeutic effects in various diseases. The compound's ability to modulate biological pathways makes it valuable in drug development, particularly for conditions such as:

- Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating anxiety and depression.

- Cancer Research : Studies are exploring its efficacy as an anti-cancer agent by targeting cancer cell proliferation pathways.

Biological Assays

The compound is utilized in biological assays to evaluate its effects on cellular processes. These studies often focus on:

- Cell Viability : Assessing how the compound influences cell growth and survival.

- Signal Transduction : Investigating how it affects intracellular signaling pathways, which can provide insights into its mechanism of action.

Industrial Applications

In addition to its pharmaceutical potential, this compound may serve as an intermediate in the synthesis of other chemical compounds. This aspect highlights its utility in industrial chemistry, where it can be used to produce various derivatives with distinct properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Piperidine vs. Aryl/Heteroaryl Substitutions: The piperidin-3-yl group in the target compound contrasts with analogs bearing p-tolyl () or trifluoromethyl groups (). Piperidine enhances solubility and basicity compared to lipophilic groups like trifluoromethyl, which improve metabolic stability but reduce water solubility . In FN-1501, a pyrrolopyrimidine substituent enables nanomolar inhibition of FLT3 and CDK kinases, highlighting the role of fused heterocycles in kinase targeting .

Carboxamide Modifications :

- Substitutions on the carboxamide nitrogen (e.g., pyridinyl, imidazolyl) influence receptor binding. For example, 2-chloropyridinyl in may engage in halogen bonding, while imidazolyl in could enhance antimicrobial activity via metal coordination .

Biological Activity Trends: Trifluoromethyl-containing analogs () are prevalent in antimicrobial and nematocidal studies, though specific data for the target compound are lacking .

Physicochemical Properties

- Solubility : The piperidine moiety likely improves aqueous solubility compared to trifluoromethyl or aryl-substituted analogs, which require formulation aids .

- Thermal Stability : Melting points for analogs vary widely (101–235°C), with chlorinated and trifluoromethyl derivatives showing higher thermal stability .

Biological Activity

1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.33 g/mol

- CAS Number : 1803587-25-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound exhibits significant affinity towards the cannabinoid CB1 receptor, which is crucial in modulating neurotransmitter release and has implications in pain management and appetite regulation .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyrazole derivatives have shown improved inhibitory effects on cell growth in lines such as MDA-MB-231 and HeLa. The presence of specific functional groups, such as hydroxyl (-OH) or methoxy (-OCH3), can significantly lower the IC50 values, indicating enhanced potency against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.075 |

| Modified Derivative | HeLa | 0.021 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that pyrazole derivatives possess a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

Study on Antiproliferative Activity

One notable study examined the structure-antiproliferative activity relationship of pyrazole derivatives, including this compound. The results indicated that specific substitutions on the pyrazole ring could enhance antiproliferative activity significantly, with some derivatives achieving IC50 values as low as 0.0046 µM against certain cancer cell lines .

Study on Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of various pyrazole compounds against resistant bacterial strains. The study revealed that certain structural modifications led to increased potency against Pseudomonas aeruginosa, with some compounds exhibiting over 67% inhibition at concentrations as low as 50 µg/mL .

Q & A

Q. What are the established synthetic routes for 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, and how are intermediates optimized?

The synthesis typically involves multi-step protocols, such as:

- Condensation reactions : Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or enol ethers (e.g., as described in pyrazole-carboxamide analogs in and ) .

- Piperidine coupling : The piperidin-3-yl moiety is introduced through nucleophilic substitution or amide bond formation, often requiring protecting groups to avoid side reactions .

- Purification : Techniques like preparative TLC or HPLC (≥98% purity criteria, as in ) ensure intermediate purity .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation employs:

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., crystal structures in , and 10) .

- NMR spectroscopy : Assigns proton and carbon environments, particularly for regioselectivity in pyrazole substitution patterns .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole ring formation in analogs of this compound?

Regioselectivity is controlled via:

- Temperature and solvent optimization : Polar aprotic solvents (e.g., DMF) at controlled temperatures favor specific tautomers .

- Computational modeling : Reaction path searches using quantum chemical calculations (e.g., ICReDD’s methods in ) predict kinetic barriers and transition states .

- Directing groups : Substituents on precursors (e.g., electron-withdrawing groups) guide cyclization pathways .

Q. How are data contradictions resolved between in vitro and in vivo pharmacological assays for this compound?

Discrepancies arise from metabolic stability or bioavailability. Solutions include:

Q. What methodologies optimize reaction yields in large-scale synthesis while minimizing impurities?

Scale-up challenges are mitigated by:

- Flow chemistry : Continuous reactors improve heat/mass transfer (e.g., CRDC subclass RDF2050112 in ) .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) .

- Membrane separation : Purification via nanofiltration removes low-MW byproducts (, RDF2050104) .

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Docking simulations : Software like AutoDock Vina screens against protein active sites (e.g., kinase targets in ) .

- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability (e.g., ICReDD’s feedback loop in ) .

- QSAR models : Correlates substituent effects (e.g., piperidine methylation in ) with activity .

Methodological Challenges and Solutions

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detects impurities at ppm levels (e.g., certified reference standards in ) .

- GC headspace analysis : Identifies volatile byproducts .

- NMR spiking : Uses authentic standards to assign unknown peaks .

Q. How are enantiomeric purity and stereochemical integrity ensured during synthesis?

- Chiral chromatography : Resolves enantiomers using columns like Chiralpak AD-H .

- Asymmetric catalysis : Enantioselective catalysts (e.g., BINOL-derived ligands) control stereocenters .

- Circular dichroism (CD) : Confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.